molecular formula C16H11N7O B14944952 5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one

5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14944952
M. Wt: 317.30 g/mol
InChI Key: PQTZZGOFOBOLBT-UHFFFAOYSA-N
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Description

5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base, and the mixture is stirred overnight before being poured onto ice-water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINO)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE stands out due to its dual functionality, combining the properties of both triazoloquinoxaline and benzimidazole moieties. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H11N7O

Molecular Weight

317.30 g/mol

IUPAC Name

5-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C16H11N7O/c24-16-20-10-6-5-9(7-12(10)21-16)18-14-15-22-17-8-23(15)13-4-2-1-3-11(13)19-14/h1-8H,(H,18,19)(H2,20,21,24)

InChI Key

PQTZZGOFOBOLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)NC4=CC5=C(C=C4)NC(=O)N5

Origin of Product

United States

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